Bis(agmatine)oxalamide

Descripción general

Descripción

Bis(agmatine)oxalamide is a synthetic compound that is not naturally occurring. It is part of the human exposome, which refers to the collection of all exposures an individual encounters in a lifetime . This compound is derived from agmatine, a natural polyamine produced from arginine by the enzyme arginine decarboxylase . Agmatine has been studied for its potential therapeutic applications, particularly in the central nervous system .

Métodos De Preparación

The synthesis of oxalamides, including bis(agmatine)oxalamide, can be achieved through several methods. One conventional method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with amines . Another method is the oxidative carbonylation of amines using carbon monoxide . Additionally, aminolysis of oxalates can also lead to the formation of oxalamides . A more sustainable approach involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method generates hydrogen gas as the sole byproduct and is considered environmentally benign .

Análisis De Reacciones Químicas

Bis(agmatine)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Ligand in Catalysis

Bis(agmatine)oxalamide serves as a ligand in copper-catalyzed cross-coupling reactions. Its ability to coordinate with metal ions enhances the efficiency of these reactions, making it valuable in organic synthesis. This application is particularly relevant for the formation of carbon-carbon bonds, which are fundamental in the production of pharmaceuticals and fine chemicals.

Table 1: Comparison of Ligands in Copper-Catalyzed Reactions

| Ligand Type | Efficiency | Stability | Cost |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Triphenylphosphine | Moderate | High | Low |

| 2-Pyridylphosphine | High | Low | High |

Biological Applications

2. Role in Spider Venom

Research indicates that this compound is present in the venom of certain spiders, such as Plectreurys tristis. It may play a role in prey paralysis, similar to other neurotoxic compounds found in spider venoms. The exact mechanism of action remains under investigation, but it highlights the compound's potential as a biological agent.

Case Study: Neurotoxic Effects of Spider Venom

A study analyzed the venom composition of C. pastoralis, revealing the presence of this compound alongside other acylated polyamines. The neurotoxic effects were assessed through bioassays, indicating that these compounds could disrupt neural signaling pathways, although specific activity for this compound was not conclusively demonstrated .

Medicinal Applications

3. Therapeutic Potential

Agmatine, the precursor to this compound, has been studied for its therapeutic effects on various conditions such as depression, anxiety, and neuropathic pain. Given that this compound shares structural similarities with agmatine, it is hypothesized that it may also exhibit similar pharmacological properties.

Table 2: Summary of Agmatine's Therapeutic Effects

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Depression | Modulation of neurotransmitter levels | Moderate |

| Anxiety | Interaction with imidazoline receptors | High |

| Neuropathic Pain | Inhibition of pain pathways | Moderate |

Mecanismo De Acción

The exact mechanism of action of bis(agmatine)oxalamide is still being investigated. agmatine, its precursor, is known to interact with several molecular targets, including α2-adrenergic and imidazoline receptors in the brain . These interactions suggest that agmatine may modulate neurotransmission, nitric oxide synthesis, glucose metabolism, and polyamine metabolism .

Comparación Con Compuestos Similares

Bis(agmatine)oxalamide can be compared with other similar compounds, such as:

Acylpolyamines: These compounds are also found in spider venoms and have similar neurotoxic effects.

Nucleoside analogs: These compounds are used in antiviral therapies and have different mechanisms of action compared to this compound.

Betacarboline alkaloids: These compounds have been studied for their psychoactive properties.

Organometallic diazenaryl compounds: These compounds have applications in catalysis and materials science.

Dioxopiperidinic analogs: These compounds are used in drug development for their potential therapeutic effects.

This compound is unique due to its specific interactions with molecular targets in the brain and its potential therapeutic applications in the central nervous system .

Actividad Biológica

Bis(agmatine)oxalamide (Plt-I) is a compound identified in the venom of the spider Plectreurys tristis. This compound is part of a broader category of low-molecular-mass toxins found in spider venoms, which play significant roles in neurobiology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on various research findings.

Chemical Structure and Properties

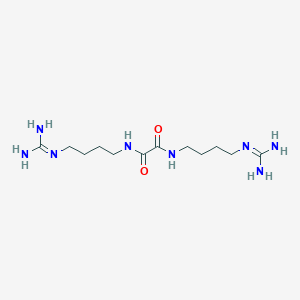

This compound is characterized by its unique molecular structure, which includes two agmatine units linked by an oxalamide moiety. This configuration contributes to its biological activity, particularly in neurotoxic contexts.

Research indicates that this compound exhibits neurotoxic properties through several mechanisms:

- Ion Channel Modulation : It has been observed to affect synaptic transmission by modulating calcium (Ca) and sodium (Na) channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation can lead to altered neuronal firing patterns, impacting overall neural communication .

- Neuroprotective Effects : Some studies suggest that compounds within the same family as this compound may offer neuroprotective benefits by acting as antagonists to specific ionotropic glutamate receptors, thereby preventing excitotoxicity in neurons .

Biological Activity and Toxicity

The biological activity of this compound has been primarily studied in the context of its effects on insect models, particularly lepidopteran larvae. Key findings include:

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Proteomic Analysis :

-

Neurophysiological Studies :

- Electrophysiological experiments have shown that toxins from spider venoms, including those containing this compound, can significantly alter neuronal activity patterns. For instance, studies demonstrated changes in membrane potential and synaptic responses in cultured neurons when exposed to these toxins .

- Comparative Toxicology :

Data Summary

The following table summarizes key findings related to this compound:

Propiedades

IUPAC Name |

N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNNDZUYUVWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164769 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151368-32-0 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.